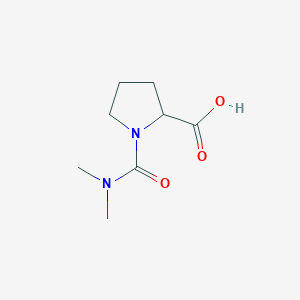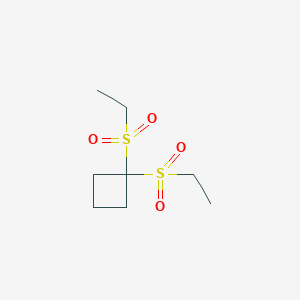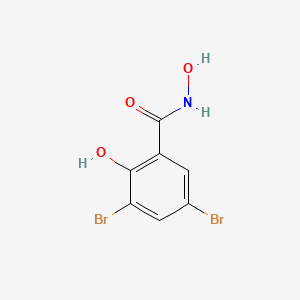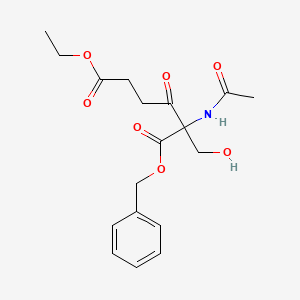
Dibutyl(diformyloxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(diformyloxy)stannane is an organotin compound with the molecular formula C12H24O4Sn. It is a derivative of stannane, where two butyl groups and two formyloxy groups are attached to the tin atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Dibutyl(diformyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with formic acid. The reaction typically involves heating dibutyltin oxide with an excess of formic acid under reflux conditions. The reaction proceeds as follows:
(Bu2SnO)+2HCOOH→(Bu2Sn(OCHO)2)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve efficient conversion.
化学反応の分析
Types of Reactions
Dibutyl(diformyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and formic acid.
Reduction: Reduction reactions can convert this compound to dibutyltin hydride.
Substitution: The formyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Dibutyltin oxide and formic acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
科学的研究の応用
Dibutyl(diformyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used as a catalyst in various industrial processes, including polymerization and condensation reactions.
作用機序
The mechanism by which dibutyl(diformyloxy)stannane exerts its effects involves the coordination of the tin atom with various functional groups. The tin atom can form stable complexes with oxygen, nitrogen, and sulfur-containing compounds. This coordination ability allows the compound to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
Dibutyl(diformyloxy)stannane is unique due to its specific functional groups, which provide distinct reactivity and coordination properties
特性
CAS番号 |
7392-96-3 |
|---|---|
分子式 |
C10H20O4Sn |
分子量 |
322.97 g/mol |
IUPAC名 |
[dibutyl(formyloxy)stannyl] formate |
InChI |
InChI=1S/2C4H9.2CH2O2.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;2*1H,(H,2,3);/q;;;;+2/p-2 |
InChIキー |
FQXRKFOIAIEUHB-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC=O)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)

![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)



![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)


![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
